molecular formula C17H18ClN3O2 B2357390 2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide CAS No. 1356652-14-6

2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide

Cat. No.: B2357390
CAS No.: 1356652-14-6
M. Wt: 331.8
InChI Key: OYDYFFFXDNWSLP-UHFFFAOYSA-N
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Description

2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide is a complex organic compound with a unique structure that includes a chloropyridine moiety, a formamido group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. This can be achieved through chlorination of pyridine, followed by formylation to introduce the formamido group. The final step involves the coupling of the chloropyridine derivative with N,N-dimethyl-3-phenylpropanamide under appropriate reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological molecules and its effects on cellular processes.

    Industry: The compound can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives and formamido-substituted compounds. Examples include:

  • 2-(6-chloropyridin-3-yl)-N,N-dimethyl-3-phenylpropanamide
  • 2-(6-chloropyridin-3-yl)-N,N-dimethyl-3-phenylpropanamide

Uniqueness

What sets 2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

6-chloro-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-21(2)17(23)14(10-12-6-4-3-5-7-12)20-16(22)13-8-9-15(18)19-11-13/h3-9,11,14H,10H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDYFFFXDNWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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